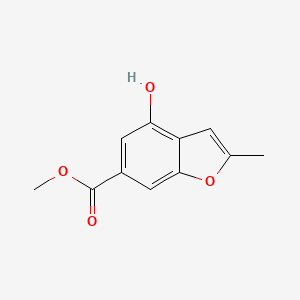

Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-hydroxy-2-methyl-1-benzofuran-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-6-3-8-9(12)4-7(11(13)14-2)5-10(8)15-6/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSXUNBDKRJPHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2O1)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677463 | |

| Record name | Methyl 4-hydroxy-2-methyl-1-benzofuran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314725-17-2 | |

| Record name | Methyl 4-hydroxy-2-methyl-6-benzofurancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314725-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydroxy-2-methyl-1-benzofuran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate, a substituted benzofuran with significant potential in medicinal chemistry and drug development. Benzofuran scaffolds are privileged structures known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document details a proposed synthetic route, reaction mechanism, purification protocols, and in-depth characterization of the title compound. It is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of novel benzofuran derivatives.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives represent a vital class of heterocyclic compounds found in numerous natural products and synthetic molecules with profound pharmacological importance.[1] Their diverse biological activities stem from the unique electronic and structural properties of the fused benzene and furan ring system. The inherent versatility of the benzofuran core allows for a wide range of substitutions, enabling the fine-tuning of its biological and physicochemical properties.

The title compound, this compound, incorporates several key functional groups that are anticipated to modulate its biological activity. The hydroxyl group can act as a hydrogen bond donor and acceptor, the methyl ester can be hydrolyzed by esterases in vivo, and the 2-methyl group can influence the molecule's conformation and metabolic stability. Consequently, this molecule serves as a valuable building block for the synthesis of more complex derivatives and as a candidate for biological screening.

Synthetic Strategy and Mechanism

The key transformation in this synthesis is a one-pot reaction involving a nucleophilic substitution followed by a thermal intramolecular cyclization via a Claisen rearrangement.

Proposed Synthetic Scheme

Caption: Proposed one-pot synthesis of the target compound.

Reaction Mechanism

The reaction proceeds through a multi-step mechanism within a single pot:

-

Deprotonation: The weakly acidic phenolic hydroxyl groups of methyl 3,5-dihydroxybenzoate are deprotonated by the base, potassium carbonate, to form a phenoxide ion.

-

Nucleophilic Substitution (O-propargylation): The resulting phenoxide acts as a nucleophile and attacks the electrophilic carbon of propargyl bromide in an SN2 reaction. This results in the formation of a phenyl propargyl ether intermediate. Given the two hydroxyl groups, a mixture of mono- and di-propargylated products is possible. However, controlling the stoichiometry of propargyl bromide can favor the mono-substituted product.

-

Claisen Rearrangement: Upon heating, the aryl propargyl ether undergoes a[2][2]-sigmatropic rearrangement, a type of pericyclic reaction.[4][5][6] This rearrangement leads to the formation of an allenyl cyclohexadienone intermediate.

-

Tautomerization and Cyclization: The intermediate then tautomerizes to a more stable phenolic form, which is followed by an intramolecular cyclization to form the furan ring.

-

Aromatization: The final step involves the loss of a proton to restore the aromaticity of the benzene ring, yielding the 2-methylbenzofuran core.

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Physical and chemical properties of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate

An In-depth Technical Guide to Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound built upon the benzofuran core. Benzofuran and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, a designation for molecular frameworks that can bind to a variety of biological targets, enabling the development of diverse therapeutic agents.[1][2][3] These compounds are ubiquitous in nature and have been extensively studied, leading to the discovery of agents with potent antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[2][4]

This particular derivative, featuring hydroxyl, methyl, and methyl ester functional groups at specific positions, has demonstrated notable antitumor activity, particularly against breast cancer cell lines.[1] Its unique substitution pattern influences its electronic properties, reactivity, and biological interactions, making it a compound of significant interest for researchers in drug discovery and organic synthesis. This guide provides a comprehensive overview of its known physical and chemical properties, a proposed synthetic route based on established methodologies, and a discussion of its relevance in modern therapeutic research.

Caption: Chemical Structure.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, formulation, and mechanism of action. The data for this compound is summarized below. The presence of both polar (hydroxyl, ester) and nonpolar (methyl, aromatic ring) moieties gives the molecule a moderate polarity, suggesting solubility in semi-polar organic solvents.[1]

| Property | Value | Source(s) |

| CAS Number | 314725-17-2 | [5][6][7] |

| Molecular Formula | C₁₁H₁₀O₄ | [7][8] |

| Molecular Weight | 206.19 g/mol | [7][8] |

| Appearance | Light yellow to light brown solid | [7][8] |

| Boiling Point | 229.5 - 230 °C at 760 mmHg | [5][6] |

| Density | 1.297 g/cm³ | [5][6] |

| Flash Point | 93 °C | [6][7] |

| Vapor Pressure | 0.046 mmHg at 25 °C | [5] |

| Refractive Index | 1.607 | [5] |

| Storage | 2-8°C, stored under nitrogen | [7] |

Spectral Characterization

-

¹H-NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected resonances include a singlet for the C2-methyl group (around δ 2.4 ppm), a singlet for the methyl ester protons (around δ 3.9 ppm), and signals in the aromatic region (δ 6.8-7.4 ppm) for the protons on the benzene ring. A broad singlet corresponding to the phenolic hydroxyl proton would also be present, which is exchangeable with D₂O.[9]

-

¹³C-NMR Spectroscopy : The carbon spectrum will confirm the presence of 11 distinct carbon atoms. Characteristic signals would include those for the methyl carbons (around δ 14 and 52 ppm), aromatic carbons (δ 100-160 ppm), and a downfield signal for the ester carbonyl carbon (around δ 167 ppm).[9]

-

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands confirming the functional groups. A broad band around 3300-3400 cm⁻¹ for the O-H stretch of the hydroxyl group, a sharp, strong peak around 1700 cm⁻¹ for the C=O stretch of the ester, and various peaks in the 1600-1450 cm⁻¹ region for C=C stretching in the aromatic ring are expected.[9]

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) would show a prominent peak for the molecular ion [M-H]⁻ at approximately m/z 205, confirming the molecular weight of the compound.[9]

Chemical Reactivity and Stability

The reactivity of this compound is governed by its principal functional groups: the phenolic hydroxyl, the methyl ester, and the electron-rich benzofuran ring.

-

Hydroxyl Group : The phenolic -OH group is weakly acidic and can be deprotonated by a base. It is also a target for oxidation, potentially forming a quinone-type structure under strong oxidizing conditions.[1]

-

Ester Group : The methyl ester is susceptible to hydrolysis under either acidic or basic conditions, yielding the corresponding carboxylic acid and methanol.[1] Basic hydrolysis (saponification) is typically irreversible and is a common synthetic transformation.[9]

-

Benzofuran Ring : The ring system is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group and the oxygen heteroatom. Substitutions are likely to occur at positions ortho or para to the hydroxyl group. The methyl group at the C2 position may provide some steric hindrance and contribute to the kinetic stability of the furan ring against oxidative degradation.[1]

Caption: Key reaction pathways for the title compound.

Proposed Synthesis and Experimental Protocols

A robust synthesis for this class of molecules can be adapted from established literature protocols for related isomers.[9][10] The proposed pathway involves a one-pot cyclization of a substituted phenol with propargyl bromide, followed by esterification if necessary.

Rationale for Synthetic Strategy

The core of this strategy is the thermal intramolecular cyclization of a phenyl propargyl ether intermediate. This reaction proceeds through a Claisen rearrangement to form the 2-methylbenzofuran ring system in a highly efficient manner.[9] The starting material, a substituted dihydroxybenzoate, provides the necessary scaffold for regioselective functionalization.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis.

Step-by-Step Protocol

This protocol is adapted from the synthesis of a structural isomer and serves as an authoritative starting point for optimization.[9]

-

Reaction Setup : To a solution of methyl 3,5-dihydroxybenzoate (1.00 g, 5.95 mmol) in dry dimethylformamide (DMF, 4 mL) under a nitrogen atmosphere, add anhydrous potassium carbonate (K₂CO₃, 1.65 g, 11.90 mmol), potassium iodide (KI, 1.68 g, 10.12 mmol), and copper(I) iodide (CuI, 0.03 g, 0.18 mmol).

-

Addition of Reagent : Add propargyl bromide (0.43 mL, 4.76 mmol) to the mixture.

-

Cyclization : Heat the reaction mixture at 75 °C for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup : After cooling to room temperature, evaporate the DMF under reduced pressure. Pour the resulting residue into ice-water.

-

Extraction : Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Applications in Drug Discovery and Research

The benzofuran scaffold is a cornerstone in the development of novel therapeutics.[3] Derivatives have been shown to inhibit critical cellular pathways implicated in cancer, such as tubulin polymerization, protein kinases (including CDK2 and VEGFR-2), and angiogenesis.[3][11]

Specifically, this compound has been identified as having significant antitumor activity, with studies demonstrating its inhibitory effects on the proliferation of MCF-7 breast cancer cells.[1] This suggests the compound may act by modulating cellular pathways crucial for cancer cell survival and growth. Its structure makes it an attractive candidate for further derivatization to enhance potency, selectivity, and pharmacokinetic properties as a potential lead compound in oncology drug development programs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related benzofuran and methylparaben compounds suggest that standard laboratory precautions should be observed.

-

Hazard Classification : This chemical is expected to be handled as a hazardous substance. Related compounds are known to cause skin and eye irritation.[12]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat when handling this compound.[12]

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]

-

Storage : Store in a tightly sealed container in a cool, dry place at 2-8°C, preferably under an inert nitrogen atmosphere to prevent degradation.[7] The compound is classified as a combustible solid.[8]

References

-

LetoPharm. (n.d.). methyl 4-hydroxy-2-methyl-benzofuran-6-carboxylate| CAS:#314725-17-2. LetoPharm. Retrieved from [Link]

-

ChemBK. (n.d.). Methyl 4-hydroxy-2-Methyl-1-benzofuran-6-carboxylate. ChemBK. Retrieved from [Link]

-

Pini, E., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(3), M1143. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Abdel-Ghani, T. M., et al. (2023). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. RSC Medicinal Chemistry, 14(7), 1335-1354. Retrieved from [Link]

-

Liu, Y., et al. (2022). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 12(38), 24599-24617. Retrieved from [Link]

-

Asghari, S., Ramezani, M., & Asghari, S. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 6(2), 139-150. Retrieved from [Link]

-

Rateb, M. E., et al. (2023). Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate. Molbank, 2023(3), M1697. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

-

ResearchGate. (2019). Benzofuran derivatives: A patent review. ResearchGate. Retrieved from [Link]

-

Stan, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1569. Retrieved from [Link]

-

ResearchGate. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. ResearchGate. Retrieved from [Link]

Sources

- 1. Methyl 4-hydroxy-1-benzofuran-6-carboxylate|CAS 1279218-51-7 [benchchem.com]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. letopharm.com [letopharm.com]

- 6. chembk.com [chembk.com]

- 7. 6-Benzofurancarboxylic acid, 4-hydroxy-2-methyl-, methyl ester | 314725-17-2 [amp.chemicalbook.com]

- 8. Methyl 4-hydroxy-2-methyl-benzofuran-6-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to Novel Synthesis Routes for Substituted Benzofuran Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties, making the development of efficient and versatile synthetic routes to access this core a paramount objective in modern organic chemistry. This in-depth technical guide moves beyond classical methodologies to explore the frontier of substituted benzofuran synthesis. We will dissect novel strategies with a focus on transition-metal-catalyzed reactions, C-H functionalization, cycloaddition reactions, and elegant one-pot methodologies. This guide is designed to provide researchers, scientists, and drug development professionals with not only a comprehensive overview of the state-of-the-art but also with actionable, field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of these innovative routes.

The Enduring Importance of the Benzofuran Core in Drug Discovery

The benzofuran nucleus is a cornerstone in medicinal chemistry. Its rigid, planar structure and the presence of a heteroatom provide a unique scaffold for interacting with biological targets. The diverse pharmacological profiles of benzofuran derivatives underscore the importance of developing synthetic methods that allow for precise control over substitution patterns, enabling the fine-tuning of biological activity and pharmacokinetic properties. This guide will explore the latest synthetic advancements that empower chemists to construct complex and highly functionalized benzofuran derivatives with greater efficiency and selectivity.

Transition-Metal Catalysis: A Paradigm Shift in Benzofuran Synthesis

Transition-metal catalysis has revolutionized the construction of complex organic molecules, and the synthesis of benzofurans is no exception. Catalysts based on palladium, copper, and rhodium have enabled the development of highly efficient and selective methods for the formation of the benzofuran ring system.

Palladium-Catalyzed Pathways: Versatility and Efficiency

Palladium catalysis is a workhorse in modern organic synthesis, and its application in benzofuran synthesis is extensive. One of the most powerful approaches involves the intramolecular cyclization of appropriately substituted phenols.

Mechanistic Rationale: The general strategy often involves a Sonogashira coupling of a 2-halophenol with a terminal alkyne to form a 2-alkynylphenol intermediate. This is followed by an intramolecular cyclization, which can be catalyzed by the same palladium catalyst or a different catalyst in a one-pot fashion. The choice of ligands, base, and solvent is critical in controlling the efficiency of both the coupling and the cyclization steps.

Experimental Protocol: One-Pot Synthesis of 2-Arylbenzofurans from 2-Halophenol and Phenylacetylene

This protocol describes a one-pot synthesis of 2-phenylbenzofuran from 2-iodophenol and phenylacetylene using a palladium-copper co-catalytic system.

-

Materials:

-

2-Iodophenol

-

Phenylacetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodophenol (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh₃ (0.08 mmol, 8 mol%).

-

Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-phenylbenzofuran.

-

Copper-Catalyzed Reactions: A Cost-Effective and Sustainable Approach

Copper catalysis has emerged as an attractive alternative to palladium catalysis due to the lower cost and toxicity of copper. Copper-catalyzed methods for benzofuran synthesis often involve intramolecular C-O bond formation.

Mechanistic Rationale: A common strategy involves the copper-catalyzed intramolecular annulation of a 2-halophenyl ketone or a related substrate. The copper catalyst facilitates the C-O bond formation, often through an oxidative addition/reductive elimination cycle or a related mechanism. The choice of ligand and base is crucial for the success of these reactions.

Experimental Protocol: Copper-Catalyzed Intramolecular Annulation for Benzofuran Synthesis

This protocol outlines the synthesis of a 2-substituted benzofuran from a 1-(2-halophenyl)ethan-1-one derivative.

-

Materials:

-

1-(2-Bromophenyl)ethan-1-one

-

Copper(I) iodide (CuI)

-

L-Proline

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

-

Procedure:

-

In a sealed tube, combine 1-(2-bromophenyl)ethan-1-one (1.0 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

-

Add anhydrous DMSO (3 mL).

-

Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and add water (20 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to yield the 2-methylbenzofuran.

-

C-H Activation: A Step-Economical Approach to Benzofuran Elaboration

Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. Rhodium and palladium catalysts have been at the forefront of this revolution, enabling the direct formation of C-C and C-O bonds on the aromatic ring of phenolic precursors.

Mechanistic Rationale: These reactions typically proceed via a directed C-H activation mechanism, where a directing group on the substrate coordinates to the metal center, bringing it in close proximity to the C-H bond to be functionalized. This is followed by oxidative addition, insertion of a coupling partner (e.g., an alkyne or alkene), and reductive elimination to afford the desired product.

Experimental Protocol: Rhodium-Catalyzed C-H Functionalization/Annulation for Benzofuran Synthesis

This protocol describes the synthesis of a substituted benzofuran from a salicylic acid derivative and an internal alkyne.

-

Materials:

-

2-Hydroxy-N-methoxy-N-methylbenzamide

-

Diphenylacetylene

-

[RhCp*Cl₂]₂

-

AgSbF₆

-

1,2-Dichloroethane (DCE)

-

-

Procedure:

-

To a screw-capped vial, add 2-hydroxy-N-methoxy-N-methylbenzamide (0.5 mmol), diphenylacetylene (0.6 mmol), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), and AgSbF₆ (0.05 mmol, 10 mol%).

-

Add 1,2-dichloroethane (2 mL).

-

Seal the vial and heat the mixture at 100 °C for 12 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to give the desired 2,3-diphenylbenzofuran.

-

Cycloaddition Strategies: Building Complexity in a Single Step

Cycloaddition reactions offer a powerful and convergent approach to the synthesis of benzofurans, allowing for the rapid construction of the heterocyclic core with control over stereochemistry. [3+2] cycloadditions have proven to be particularly effective.

Mechanistic Rationale: In a [3+2] cycloaddition approach, a three-atom component reacts with a two-atom component to form the five-membered furan ring. A notable example is the dearomative [3+2] cycloaddition of 2-nitrobenzofurans with various dipolarophiles. The electron-withdrawing nitro group activates the benzofuran ring towards nucleophilic attack, initiating the cycloaddition cascade.

Experimental Protocol: Dearomative [3+2] Cycloaddition of a 2-Nitrobenzofuran

This protocol details the synthesis of a complex polycyclic system containing a dihydrobenzofuran moiety via a dearomative [3+2] cycloaddition.[1]

-

Materials:

-

2-Nitrobenzofuran

-

A suitable dipolarophile (e.g., an electron-rich alkene or an enolate precursor)

-

A suitable catalyst (e.g., a Lewis acid or an organocatalyst)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the 2-nitrobenzofuran (0.5 mmol) and the catalyst (e.g., 10 mol% of a chiral Lewis acid for asymmetric synthesis) in anhydrous DCM (2 mL).

-

Cool the solution to the desired temperature (e.g., -20 °C).

-

Slowly add the dipolarophile (0.6 mmol) to the reaction mixture.

-

Stir the reaction at the same temperature for the specified time (e.g., 24 hours), monitoring by TLC.

-

Quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate solution.

-

Warm the mixture to room temperature and extract with DCM (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash chromatography on silica gel to obtain the desired cycloadduct.

-

Comparative Analysis of Novel Synthetic Routes

The choice of synthetic strategy for a particular substituted benzofuran will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. The following table provides a comparative overview of the discussed methodologies.

| Synthetic Strategy | Key Advantages | Key Limitations | Typical Starting Materials |

| Palladium-Catalyzed Cyclization | High yields, broad substrate scope, well-established. | Cost of palladium, potential for catalyst poisoning. | 2-Halophenols, alkynes. |

| Copper-Catalyzed Cyclization | Lower cost, more sustainable. | Often requires higher temperatures and longer reaction times. | 2-Halophenyl ketones, o-alkynylphenols. |

| Rhodium-Catalyzed C-H Activation | High atom and step economy, direct functionalization. | Cost of rhodium, often requires directing groups. | Phenols with directing groups, alkynes/alkenes. |

| [3+2] Cycloaddition | Rapid construction of complex polycyclic systems, stereocontrol. | Substrate scope can be limited, may require specialized starting materials. | Activated benzofurans (e.g., 2-nitrobenzofuran), dipolarophiles. |

| One-Pot Syntheses | Increased efficiency, reduced waste. | Optimization can be challenging, potential for side reactions. | Simple phenols, aldehydes, alkynes. |

Visualizing the Synthetic Pathways

To better understand the relationships and workflows of these synthetic strategies, the following diagrams are provided.

Diagram 1: General Workflow for Transition-Metal-Catalyzed Benzofuran Synthesis

Caption: Mechanistic overview of a [3+2] cycloaddition for benzofuran synthesis.

Future Perspectives and Conclusion

The synthesis of substituted benzofuran derivatives continues to be an area of intense research, driven by their significance in medicinal chemistry and materials science. The novel methodologies discussed in this guide, particularly those involving transition-metal catalysis and C-H activation, have already had a profound impact on the field, enabling the construction of previously inaccessible structures.

Future developments will likely focus on several key areas:

-

Asymmetric Synthesis: The development of highly enantioselective methods for the synthesis of chiral benzofuran derivatives remains a major goal.

-

Sustainable Catalysis: The use of earth-abundant and non-toxic metal catalysts, such as iron and bismuth, is expected to increase.

-

Photoredox and Electrocatalysis: These emerging fields offer new avenues for the development of mild and selective methods for benzofuran synthesis.

-

Flow Chemistry: The application of continuous flow technologies will enable the safer, more efficient, and scalable synthesis of benzofuran derivatives.

References

-

A comprehensive review on benzofuran synthesis featuring innovative and catalytic strategies. ACS Omega, 2024 . [Link]

-

Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 2024 . [Link]

-

One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular C–H insertion reaction. Chemical Communications, 2015 . [Link]

-

A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis, 2016 . [Link]

-

Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications, 2011 . [Link]

-

Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand. Organic Letters, 2022 . [Link]

Sources

CAS number 314725-17-2 spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Data of CAS Number 314725-17-2: Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the compound with CAS number 314725-17-2, identified as this compound.[1] With the molecular formula C₁₁H₁₀O₄, this heterocyclic organic compound possesses a benzofuran core, a phenolic hydroxyl group, a methyl ester, and a methyl group, making it a molecule of interest for researchers in medicinal chemistry and materials science.[1][2] The structural elucidation and purity assessment of this compound rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will delve into the theoretical and practical aspects of the spectroscopic characterization of this compound, offering insights for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl ester protons, the methyl group protons, and the phenolic hydroxyl proton. The predicted chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzofuran ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~9.80 | Singlet | 1H | - | OH |

| ~7.35 | Doublet | 1H | ~2.0 | H₅ |

| ~7.15 | Doublet | 1H | ~2.0 | H₇ |

| ~6.85 | Singlet | 1H | - | H₃ |

| ~3.90 | Singlet | 3H | - | COOCH₃ |

| ~2.45 | Singlet | 3H | - | CH₃ |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. A proton-decoupled spectrum will show a single peak for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | C=O (ester) |

| ~156.5 | C₄-OH |

| ~156.0 | C₇ₐ |

| ~155.0 | C₂ |

| ~122.5 | C₆ |

| ~122.0 | C₃ₐ |

| ~113.5 | C₅ |

| ~104.0 | C₇ |

| ~103.0 | C₃ |

| ~52.5 | OCH₃ |

| ~14.5 | CH₃ |

Note: Predicted values are based on typical chemical shifts for substituted benzofurans and may differ from experimental data.[3][4]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows:[5][6]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and match the probe for the respective nucleus (¹H or ¹³C). Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: 8-16 scans are usually sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between scans is appropriate.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Number of Scans: A larger number of scans (e.g., 128-1024) is necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: A delay of 2-5 seconds is recommended.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that causes fragmentation of the molecule, offering valuable structural clues. [7][8]

Expected Mass Spectrum and Fragmentation Pattern

The EI mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 206, corresponding to its molecular weight. Key fragmentation pathways may include the loss of the methoxy group from the ester, the loss of the entire methoxycarbonyl group, and cleavage of the benzofuran ring.

Table 4: Plausible Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 175 | [M - OCH₃]⁺ |

| 147 | [M - COOCH₃]⁺ |

Note: The relative intensities of the fragment ions will depend on their stability.

Experimental Protocol for Mass Spectrometry

A typical protocol for EI-MS analysis is as follows: [9]

-

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized by heating.

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. [8]3. Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed structural fingerprint of the molecule. The combination of these techniques allows for the unambiguous confirmation of its chemical structure, including the connectivity of atoms and the nature of the functional groups present. This guide serves as a valuable resource for researchers working with this compound, providing both predicted spectroscopic data and standardized experimental protocols for its characterization.

References

- Chemical Product Catalog _Letter B_Page 269_Chemicalbook. (n.d.).

- CAS Common Chemistry. (n.d.). Methyl 4-hydroxy-2-methyl-6-benzofurancarboxylate.

- Alfa Chemistry. (n.d.). benzofuran carboxylic acid suppliers USA.

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

- BLD Pharm. (n.d.). 314725-17-2|this compound.

-

Drawell. (n.g.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Reliable Lab. (n.d.). How Is A Sample Analysis Done In Ftir? A Step-By-Step Guide To Reliable Results. Retrieved from [Link]

- Sample preparation for FT-IR. (n.d.).

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

-

Scion Instruments. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

LibreTexts. (2020, September 15). CHE 255 Infrared Spectroscopy - Experimental Determination of Functional Groups. Retrieved from [Link]

-

J-Stage. (n.d.). Analyses of Carbon-13 Nuclear Magnetic Resonance Spectra Isopropyldibenzofurans and Their Structural Determinations. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzofuran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

Sources

- 1. eng.uc.edu [eng.uc.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. spectrabase.com [spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

Harnessing the Therapeutic Potential of Novel Benzofuran Compounds: A Guide to Biological Activity and Mechanistic Insights

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1][2] Found in a variety of naturally occurring products and synthetic molecules, this privileged structure serves as a versatile framework for developing therapeutic agents with a wide spectrum of pharmacological activities.[3][4][5] Benzofuran derivatives have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, among others.[6][7][8]

This guide, designed for researchers and drug development professionals, provides a deep dive into the multifaceted biological activities of novel benzofuran compounds. Moving beyond a simple enumeration of facts, we will explore the causality behind experimental designs, dissect structure-activity relationships (SAR), and provide detailed, field-proven protocols to empower your research endeavors. Our focus is on synthesizing technical accuracy with actionable insights to accelerate the journey from compound synthesis to clinical candidacy.

Anticancer Activity: Targeting the Engines of Malignancy

Benzofuran derivatives have emerged as a formidable class of anticancer agents, exhibiting cytotoxicity against a broad array of human cancer cell lines.[1][2] Their therapeutic efficacy often stems from their ability to interfere with fundamental cellular processes essential for tumor growth and proliferation.[9]

Mechanism of Action: Disruption of Microtubule Dynamics

A primary mechanism for many potent benzofuran derivatives is the inhibition of tubulin polymerization.[1] Microtubules are critical components of the mitotic spindle, and their disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[1]

Causality in Action: The benzofuran scaffold acts as a structural mimic of natural tubulin-binding agents. The core design strategy involves attaching specific pharmacophores, such as a 3,4,5-trimethoxybenzoyl group, to the benzofuran ring.[10] This configuration allows the molecule to bind effectively to the colchicine binding site on β-tubulin, sterically hindering the polymerization of tubulin dimers into microtubules.[1] The choice to target this site is strategic; it is a well-validated node for anticancer therapy with a lower incidence of resistance compared to other targets.

Caption: Inhibition of tubulin polymerization by benzofuran derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzofuran derivatives is highly dependent on the substitution patterns on the core structure.[11]

-

Position C-2: Substitution with groups like a 3,4,5-trimethoxybenzoyl moiety is crucial for high antiproliferative activity, particularly for tubulin inhibitors.[10]

-

Position C-5: The introduction of halogen atoms, especially bromine or chlorine, can significantly enhance cytotoxicity.[12] This is often attributed to increased lipophilicity, which improves cell membrane permeability, and the potential for halogen bonding interactions with the target protein.

-

Hybrid Molecules: Fusing the benzofuran core with other heterocyclic systems like isatin, pyrazoline, or imidazole has yielded hybrid compounds with synergistic cytotoxic effects.[5][11][13]

Quantitative Data: Anticancer Efficacy

The following table summarizes the in vitro activity of representative benzofuran compounds against various cancer cell lines.

| Compound ID | Substituents | Cancer Cell Line | IC₅₀ (µM) | Mechanism | Reference |

| BNC105 (6a) | 7-OH, 6-OCH₃, 2-CH₃, 3-(3,4,5-trimethoxybenzoyl) | Multiple | 0.01 - 0.1 | Tubulin Polymerization Inhibitor | [10] |

| Compound 35g | 2-(3,4,5-trimethoxyphenyl) | Multiple | 0.02 - 0.08 | Tubulin Polymerization Inhibitor | [10] |

| Compound 5d | Benzofuran-isatin conjugate | SW-620 (Colon) | 6.5 | Apoptosis Induction | [13] |

| Compound 3f | 2-(thiazolidinone derivative) | HEPG2 (Liver) | 12.4 | Not specified | [14] |

| Fluorinated Cpd. 8 | 4,6-difluoro, 7-bromo, 3-OH, 2-carboxylic acid | HCT116 (Colorectal) | ~5 (70% proliferation inhibition) | Apoptosis Induction | [15] |

Antimicrobial Activity: A Scaffold for New Antibiotics

With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents. Benzofuran derivatives have shown significant promise, exhibiting both antibacterial and antifungal activities.[6][16]

Mechanism of Action: Enzyme Inhibition

A key target for antibacterial benzofurans is DNA gyrase, an essential bacterial enzyme involved in DNA replication.[1][6]

Causality in Action: By mimicking the structure of ATP, certain benzofuran derivatives can competitively bind to the ATP-binding site of the GyrB subunit of DNA gyrase.[1] This binding event prevents ATP hydrolysis, which is necessary for the enzyme's function. The inhibition of DNA supercoiling ultimately halts bacterial replication. This targeted approach is effective because DNA gyrase is present in bacteria but not in humans, ensuring selective toxicity.

SAR and Efficacy

The antimicrobial spectrum and potency are dictated by the substituents on the benzofuran ring.

-

Hydrophobicity: Increased hydrophobicity often correlates with better antibacterial activity, likely due to enhanced penetration of the bacterial cell wall.[17]

-

Heterocyclic Hybrids: Incorporating moieties like thiazole and pyrazoline can significantly boost antimicrobial efficacy, creating compounds with broad-spectrum activity.[6]

-

Substitution Position: Studies have shown that substitution at the C-2 and C-5 positions is closely related to antibacterial activity.[3]

Quantitative Data: Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) for selected benzofuran derivatives.

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Hydrophobic benzofuran analogs | S. aureus, MRSA, B. subtilis | 0.39 - 3.12 | [17] |

| Aza-benzofuran (Compound 1) | S. typhimurium, S. aureus | 12.5 | [18] |

| Aza-benzofuran (Compound 1) | E. coli | 25 | [18] |

| Oxa-benzofuran (Compound 6) | P. italicum, C. musae | 12.5 - 25 | [18] |

| Amide Derivative (6b) | Gram (+), Gram (-) bacteria, Fungi | 6.25 | [19] |

Anti-inflammatory and Neuroprotective Activities

Chronic inflammation and oxidative stress are underlying factors in numerous diseases, including neurodegenerative disorders. Benzofuran derivatives have demonstrated potent anti-inflammatory and neuroprotective effects.[19][20][21]

Mechanism: Quelling Inflammatory and Excitotoxic Pathways

Benzofurans exert their anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK.[22][23] These pathways control the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), TNF-α, and IL-6.[23][24]

In the context of neuroprotection, benzofuran derivatives protect neurons from excitotoxic damage, often induced by overstimulation of NMDA receptors.[20][25][26] They also exhibit significant antioxidant activity by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation.[3][20][25]

Causality in Action: A compound like the piperazine/benzofuran hybrid 5d has been shown to significantly inhibit the phosphorylation of key proteins (IKKα/β, IκBα, p65, ERK, JNK, p38) in the NF-κB and MAPK pathways.[22][23] By preventing the phosphorylation and subsequent activation of these signaling cascades, the compound effectively down-regulates the expression of inflammatory genes, thus reducing the inflammatory response.

Caption: Inhibition of NF-κB and MAPK pathways by benzofurans.

SAR for Neuroprotection and Anti-inflammatory Action

-

Substituent Effects: For neuroprotection against excitotoxicity, a methyl (-CH₃) substitution at the R2 position and a hydroxyl (-OH) group at the R3 position have been identified as important for potent activity.[20][25]

-

Antioxidant Moieties: The presence of hydroxyl groups can contribute significantly to antioxidant activity by facilitating hydrogen atom donation to scavenge free radicals.[25]

-

Fluorination: The introduction of fluorine atoms can enhance anti-inflammatory effects.[15]

Experimental Protocols: A Self-Validating System

To ensure reproducibility and reliability, the following protocols are described in a step-by-step manner. The inclusion of positive and negative controls is critical for a self-validating experimental design.

General Synthesis of Benzofuran Derivatives

A versatile method for synthesizing the benzofuran core provides a foundational workflow for creating novel derivatives.[1]

Caption: General workflow for the synthesis of benzofuran derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the benzofuran compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final DMSO concentration of <0.5%. Include wells with vehicle only (negative control) and a known cytotoxic drug (positive control, e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Minimum Inhibitory Concentration (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform a two-fold serial dilution of the benzofuran compounds in a 96-well plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control well (no compound) and a sterility control well (no bacteria). A known antibiotic (e.g., Ciprofloxacin) should be used as a positive control.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[1]

-

MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[1]

Conclusion and Future Perspectives

The benzofuran scaffold is a privileged structure in drug discovery, offering a versatile platform for developing potent therapeutic agents against a range of diseases.[1][9] The structure-activity relationship studies highlighted in this guide underscore the critical role of substituent patterns in dictating biological activity and selectivity.[3] Future research should focus on optimizing lead compounds to enhance efficacy and reduce off-target effects, exploring novel hybrid molecules with multi-target capabilities, and elucidating precise molecular mechanisms through advanced structural biology and computational modeling. The continued exploration of this remarkable scaffold promises to deliver the next generation of innovative medicines.

References

- Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Bulletin of the Korean Chemical Society.

- Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.

- A Deep Dive into the Structure-Activity Relationships of Benzofuran Derivatives. (2025). BenchChem.

- Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules.

- Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.

- Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). ScienceDirect.

- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed.

- Synthesis and antimicrobial evaluation of new benzofuran derivatives. (2011). PubMed.

- Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. (2015). PubMed.

- Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. (2024). PubMed Central.

- Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (2019). PubMed Central.

- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2015). PMC - NIH.

- Novel benzofuran derivatives: Synthesis and antitumor activity. (2025). ResearchGate.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI.

- The Pharmacological Promise of Novel Benzofuran Derivatives: A Technical Guide. (2025). BenchChem.

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). MDPI.

- Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. (2020). Biointerface Research in Applied Chemistry.

- Benzofuran: an emerging scaffold for antimicrobial agents. (2015). RSC Publishing.

- An update on benzofuran inhibitors: a patent review. (2020). PubMed.

- BENZOFURANS: A NEW PROFILE OF BIOLOGICAL ACTIVITIES. (2015). Semantic Scholar.

- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). MDPI.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI.

- Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. (2021). PubMed Central.

- Review article on benzofuran. (2024). Unknown Source.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing.

- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). PubMed.

- Design and Synthesis of 2-(2-thienyl)benzofuran Hybrids as Enzyme Inhibitors: Application Notes and Protocols. (2025). BenchChem.

- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluati…. (2023). OUCI.

- Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2023). Journal of Pharmaceutical Research.

- Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). PMC - NIH.

- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). MDPI.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen.

- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2022). Atlantis Press.

- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2021). IJSDR.

- A study of anti-inflammatory activity of the benzofuran compound. (2013). International Journal of Basic & Clinical Pharmacology.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]

- 5. ijsdr.org [ijsdr.org]

- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Review article on benzofuran [wisdomlib.org]

- 10. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]

- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 17. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 19. jopcr.com [jopcr.com]

- 20. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijbcp.com [ijbcp.com]

- 22. mdpi.com [mdpi.com]

- 23. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluati… [ouci.dntb.gov.ua]

- 25. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics [koreascience.kr]

- 26. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to Natural Benzofuran Derivatives: From Source to Synthesis and Bioactivity

Abstract

Benzofuran derivatives represent a pivotal class of heterocyclic compounds, ubiquitously found in nature and renowned for their extensive pharmacological applications.[1][2][3] This technical guide provides an in-depth exploration of the natural origins, biosynthesis, and extraction of these valuable molecules. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview, from foundational knowledge to advanced insights into their therapeutic potential. We delve into the diverse plant, fungal, and marine sources of benzofuran derivatives, detail their biosynthetic pathways, and present robust protocols for their isolation and characterization. Furthermore, we explore the significant biological activities of these compounds, including their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, underscoring their importance as lead compounds in modern drug discovery.[1][2]

Part 1: The Benzofuran Scaffold - A Privileged Structure in Nature

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, serves as the fundamental structural nucleus for a vast array of natural products.[4] This "privileged scaffold" is a recurring motif in molecules exhibiting potent biological activities.[5] The inherent structural rigidity and the presence of an oxygen heteroatom impart unique physicochemical properties that facilitate interactions with a wide range of biological targets.

Naturally occurring benzofuran derivatives are not monolithic in their structure or function. They encompass a wide spectrum of chemical diversity, from simple substituted benzofurans to complex polycyclic structures like furocoumarins.[2] This structural variety is a direct consequence of the diverse biosynthetic machinery present in different organisms, leading to a rich tapestry of pharmacological effects.

Part 2: A Global Tour of Natural Sources

Benzofuran derivatives are biosynthesized by a remarkable diversity of organisms across different kingdoms. Understanding these sources is the first critical step in harnessing their therapeutic potential.

The Plant Kingdom: A Prolific Source

Higher plants are a primary reservoir of benzofuran derivatives, with significant contributions from families such as Asteraceae, Rutaceae, Moraceae, and Fabaceae.[2][6][7]

-

Moraceae Family (Mulberry): The genus Morus is a well-documented source of the moracin family of benzofuran derivatives (Moracin A-Z).[8] These compounds, isolated from the root bark, stem bark, and leaves of species like Morus alba and Morus macroura, exhibit a broad spectrum of bioactivities, including antimicrobial, anti-inflammatory, and antioxidant effects.[7][8] Moracin D, for instance, has demonstrated apoptotic effects in prostate and breast cancer cells.[7]

-

Asteraceae Family: This large and diverse family is a rich source of various benzofuran derivatives.[2][6] For example, compounds have been isolated from Ophryosporus lorentzii and Ophryosporus charua.[2][9] Eupatorium species also contribute to this chemical diversity.[10]

-

Fabaceae Family (Legumes): The roots of the chickpea (Cicer arietinum) produce cicerfuran, a benzofuran derivative with demonstrated antibacterial and antifungal properties.[7][11]

-

Other Notable Plant Sources:

-

Zanthoxylum ailanthoides , from which the neolignan ailanthoidol is isolated, known for its antiviral, antioxidant, and antifungal activities.[2][9][12]

-

Psoralea corylifolia , a source of angelicin, a furocoumarin with anti-proliferative effects used in treating skin diseases like psoriasis.[2]

-

Nicotiana tabacum (Tobacco) leaves have been found to contain novel benzofuran derivatives with moderate inhibitory activities on human cancer cell lines.[13]

-

Ageratina altissima (White Snakeroot) contains benzofuran ketones like tremetone.[14]

The Fungal Kingdom: A Hidden Trove of Bioactive Derivatives

Fungi, including both terrestrial and marine-derived species, are increasingly recognized as a prolific source of structurally unique and biologically active benzofuran derivatives.[12][15]

-

Marine-Derived Fungi: These organisms have adapted to unique and competitive environments, leading to the production of novel secondary metabolites.

-

Penicillium crustosum , a marine-derived fungus, has yielded new benzofuran derivatives with antimicrobial and anti-inflammatory activities.[16][17] Some of these compounds have shown inhibitory effects on nitric oxide release in mouse macrophages.[16]

-

Pseudallescheria boydii , isolated from a starfish, produces chlorinated benzofuran derivatives.[18]

-

-

Terrestrial Fungi:

The Marine Environment: An Untapped Frontier

Beyond fungi, the broader marine ecosystem is a promising source of novel benzofuran derivatives. The unique chemical and physical conditions of marine environments drive the evolution of distinct metabolic pathways, leading to the synthesis of compounds not found in terrestrial organisms. Research into marine sponges, corals, and bacteria continues to unveil new and potent benzofuran-containing molecules.

Part 3: Biosynthesis - Nature's Chemical Factories at Work

The biosynthesis of benzofuran derivatives in nature is a complex and fascinating process, often involving intricate enzymatic cascades. While the specific pathways can vary significantly between organisms, they generally originate from common metabolic precursors.

A common route in plants involves the shikimate pathway , which produces aromatic amino acids like phenylalanine and tyrosine. These are then further modified through a series of enzymatic reactions, including hydroxylation, methylation, and cyclization, to form the benzofuran core. The phenylpropanoid pathway is a key player in this transformation, converting phenylalanine into various phenolic compounds that serve as building blocks.

In fungi, the biosynthesis of benzofuran derivatives often proceeds through the polyketide pathway . This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units to build a polyketide chain, which then undergoes cyclization and further modifications to yield the final benzofuran structure.

Understanding these biosynthetic pathways is not merely an academic exercise. It provides a roadmap for metabolic engineering and synthetic biology approaches to enhance the production of desired benzofuran derivatives in microbial or plant-based systems.

Part 4: From Source to Pure Compound: A Practical Guide

The successful isolation and characterization of benzofuran derivatives from their natural sources is a multi-step process that requires careful planning and execution.

Extraction: The First Step to Unlocking Nature's Secrets

The choice of extraction method is critical and depends on the polarity of the target benzofuran derivatives and the nature of the source material.

-

Maceration: This simple technique involves soaking the dried and powdered source material in a suitable solvent at room temperature for an extended period. It is suitable for a wide range of compounds.

-

Soxhlet Extraction: This continuous extraction method is more efficient than maceration and is particularly useful for less soluble compounds. It involves repeatedly washing the source material with a heated solvent.

-

Supercritical Fluid Extraction (SFE): A more environmentally friendly and selective method that uses supercritical fluids, such as carbon dioxide, as the extraction solvent. SFE is particularly advantageous for thermally labile compounds.

-

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These modern techniques use ultrasonic waves or microwaves to accelerate the extraction process, often resulting in higher yields and shorter extraction times.

Solvent Selection: The choice of solvent is crucial. A polarity gradient is often employed, starting with non-polar solvents like hexane or petroleum ether to remove lipids and chlorophyll, followed by solvents of increasing polarity such as ethyl acetate, chloroform, and methanol to extract the benzofuran derivatives.

Isolation and Purification: The Path to Purity

The crude extract obtained from the initial extraction is a complex mixture of compounds. Isolating the desired benzofuran derivatives requires a combination of chromatographic techniques.

Experimental Protocol: A General Workflow for Isolation and Purification

-

Preliminary Fractionation: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane, ethyl acetate, and water.

-

Column Chromatography: This is the workhorse of natural product isolation. The extract or its fractions are loaded onto a column packed with a stationary phase (e.g., silica gel or alumina), and a mobile phase (a single solvent or a gradient of solvents) is passed through the column to separate the compounds based on their affinity for the stationary and mobile phases.

-

Preparative Thin-Layer Chromatography (TLC): For smaller quantities, preparative TLC can be used to isolate compounds from a mixture.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is a high-resolution technique used for the final purification of compounds. It offers excellent separation efficiency and is often the final step before structural elucidation.

Data Presentation: Key Chromatographic Parameters

| Technique | Stationary Phase | Mobile Phase (Example) | Detection Method | Application |

| Column Chromatography | Silica Gel 60 | Hexane:Ethyl Acetate (Gradient) | UV-Vis, TLC | Initial fractionation and purification |

| Preparative TLC | Silica Gel GF254 | Chloroform:Methanol (95:5) | UV (254 nm) | Small-scale purification |

| Preparative HPLC | C18 | Acetonitrile:Water (Gradient) | UV-Vis, PDA | Final purification |

Structural Elucidation: Unveiling the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic and spectrometric techniques.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores and conjugation in the molecule.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR techniques (COSY, HSQC, HMBC) provide detailed information about the carbon-hydrogen framework and the connectivity of atoms in the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

-

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides the unambiguous three-dimensional structure of the molecule.[16]

Visualization: A Generalized Workflow for Natural Product Isolation

Caption: Generalized workflow for the isolation and characterization of benzofuran derivatives.

Part 5: The Pharmacological Promise of Natural Benzofuran Derivatives

The structural diversity of naturally occurring benzofuran derivatives translates into a wide array of pharmacological activities, making them attractive candidates for drug development.[2][5]

Anticancer Activity

Many benzofuran derivatives have demonstrated significant anticancer properties.[2][3] They can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression. For instance, some derivatives have shown potent activity against human breast cancer MCF-7 cells.[5] The compound BNC105, a benzofuran derivative, is a potent and selective antiproliferative agent.[7]

Antimicrobial and Antifungal Activity

The fight against infectious diseases is a constant battle, and natural benzofuran derivatives offer a promising arsenal. They have shown activity against a range of bacteria and fungi.[2][3] Cicerfuran from chickpeas and various derivatives from Penicillium species are notable examples.[7][11][16] Some synthetic derivatives have also been developed based on natural scaffolds to enhance their antimicrobial potency.[20][21][22]

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in many diseases. Several natural benzofuran derivatives, such as those from the moracin family, possess potent anti-inflammatory and antioxidant activities.[2][7][8] They can scavenge free radicals and modulate inflammatory pathways, offering therapeutic potential for a variety of conditions.

Visualization: A Simplified Signaling Pathway - Inhibition of an Inflammatory Cascade

Caption: Simplified diagram of a benzofuran derivative inhibiting the NF-κB inflammatory pathway.

Part 6: Future Perspectives and Conclusion

The study of natural benzofuran derivatives is a vibrant and rapidly evolving field. The vast, unexplored biodiversity of our planet, particularly in marine and microbial ecosystems, promises the discovery of novel and even more potent compounds. Advances in analytical techniques, such as hyphenated chromatography-spectroscopy methods, will accelerate the identification and characterization of these molecules from complex natural mixtures.

Furthermore, the synergy between natural product chemistry and synthetic chemistry will continue to be a powerful engine for drug discovery.[12][23] Natural benzofuran derivatives will serve as inspiration for the design and synthesis of new analogues with improved efficacy, selectivity, and pharmacokinetic properties.

References

-

Miao, Y., Hu, Y., Li, A., Wang, X., & Wang, J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28044-28063. [Link]

-

Miao, Y., Hu, Y., Li, A., Wang, X., & Wang, J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28044-28063. [Link]

-

Pawar, P. V., & Sarsam, S. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5), 1255-1264. [Link]

-

Al-Ostath, A. I., & Al-Qubaisi, M. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research, 8(4), 113–118. [Link]

-

Miao, Y., Hu, Y., Li, A., Wang, X., & Wang, J. (2019). Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. ResearchGate. [Link]

-

Lin, Y., Wu, X., Feng, Y., Li, Y., & Zhou, X. (2015). Two chlorinated benzofuran derivatives from the marine fungus Pseudallescheria boydii. Natural Product Communications, 10(4), 621-622. [Link]

-

Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123. [Link]

-

Various Authors. (n.d.). Benzofurans extracted from plants showing therapeutic properties. ResearchGate. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Chen, C., & Zhou, M. (2023). Oat Leaf Diseases: Secondary Metabolites of Pathogenic Fungi and Infected Plants and Their Toxicity. Journal of Agricultural and Food Chemistry. [Link]

-

Wang, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(16), 6139. [Link]

-

Reddy, C. S. (2016). Mini review on important biological properties of benzofuran derivatives. MOJ Bioorganic & Organic Chemistry, 1(2), 48-51. [Link]

-